Cas no 134914-97-9 (2-Methyl-4-(tributylstannyl)pyridine)

2-Methyl-4-(tributylstannyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-(tributylstannyl)pyridine
- (2-Methylpyridin-4-yl)tributyltin
- 2-methyl-4-tributylstannanyl-pyridine
- A925532
- 2-Methyl-4-(tributylstannyl)pyridine, AldrichCPR
- SCHEMBL1722328
- DB-104723
- 134914-97-9
- A50089
- AKOS015843119
- MFCD16039584
- SY127255
- J-509972
- HKKVMSAVVHWLHJ-UHFFFAOYSA-N
- DTXSID40616649
- tributyl-(2-methylpyridin-4-yl)stannane
-
- MDL: MFCD16039584
- インチ: InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
- InChIKey: HKKVMSAVVHWLHJ-UHFFFAOYSA-N
- ほほえんだ: CCCC[Sn](C1=CC(C)=NC=C1)(CCCC)CCCC
計算された属性
- せいみつぶんしりょう: 383.16300
- どういたいしつりょう: 383.163503g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 5.44610
2-Methyl-4-(tributylstannyl)pyridine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
2-Methyl-4-(tributylstannyl)pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-4-(tributylstannyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D272143-5g |
2-Methyl-4-(tributylstannyl)pyridine |
134914-97-9 | 95% | 5g |
$1080 | 2024-08-03 | |
TRC | M335448-50mg |
2-Methyl-4-(tributylstannyl)pyridine |
134914-97-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93720-1g |
Tributyl-(2-methylpyridin-4-yl)stannane |
134914-97-9 | 97% | 1g |
¥910.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M167056-250mg |
2-Methyl-4-(tributylstannyl)pyridine |
134914-97-9 | 97% | 250mg |
¥978.90 | 2023-09-02 | |
Matrix Scientific | 070418-1g |
2-Methyl-4-(tributylstannyl)pyridine, 95% |
134914-97-9 | 95% | 1g |
$360.00 | 2023-09-08 | |
1PlusChem | 1P0070BN-500mg |
2-methyl-4-(tributylstannyl)pyridine |
134914-97-9 | 95% | 500mg |
$160.00 | 2023-12-22 | |
abcr | AB312582-250mg |
2-Methyl-4-(tributylstannyl)pyridine, 95%; . |
134914-97-9 | 95% | 250mg |
€195.00 | 2024-04-19 | |
abcr | AB312582-10g |
2-Methyl-4-(tributylstannyl)pyridine, 95%; . |
134914-97-9 | 95% | 10g |
€1368.00 | 2024-04-19 | |
eNovation Chemicals LLC | D272143-5g |
2-Methyl-4-(tributylstannyl)pyridine |
134914-97-9 | 95% | 5g |
$1080 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93720-5g |
Tributyl-(2-methylpyridin-4-yl)stannane |
134914-97-9 | 97% | 5g |
¥3380.0 | 2022-04-27 |
2-Methyl-4-(tributylstannyl)pyridine 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2-Methyl-4-(tributylstannyl)pyridineに関する追加情報
2-Methyl-4-(tributylstannyl)pyridine: A Comprehensive Overview
2-Methyl-4-(tributylstannyl)pyridine (CAS No. 134914-97-9) is a unique organometallic compound that has garnered significant attention in the fields of organic synthesis and catalysis. This compound, characterized by its pyridine ring substituted with a methyl group and a tributyltin group, exhibits remarkable chemical properties that make it invaluable in various research and industrial applications. The tributylstannyl group, in particular, plays a pivotal role in its reactivity and functionality, making it a cornerstone in modern organometallic chemistry.
Recent advancements in the synthesis and characterization of 2-Methyl-4-(tributylstannyl)pyridine have shed light on its potential as a versatile building block in organic synthesis. Researchers have demonstrated its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as an efficient precursor for constructing biaryl compounds. The pyridine ring structure provides a stable platform for these reactions, ensuring high yields and selectivity. Moreover, the methyl substitution at the 2-position enhances the compound's stability and reactivity, making it a preferred choice for synthesizing complex aromatic systems.
The tributylstannyl group attached to the pyridine ring imparts unique electronic properties to the molecule. This group acts as a strong electron donor, facilitating various redox reactions and enabling the compound to act as a reducing agent in certain transformations. Recent studies have highlighted its role in the Stille coupling reaction, where it facilitates the formation of carbon-heteroatom bonds with exceptional efficiency. The combination of the pyridine ring's aromaticity and the tributyltin group's reactivity makes this compound a powerful tool in the arsenal of modern chemists.
In addition to its synthetic applications, 2-Methyl-4-(tributylstannyl)pyridine has found utility in catalytic processes. Its ability to coordinate with transition metals such as palladium and nickel has been exploited in developing heterogeneous catalysts for various industrial reactions. The pyridine ring serves as a coordinating ligand, stabilizing metal centers and enhancing their catalytic activity. Recent research has focused on optimizing these catalytic systems for use in fine chemical synthesis and pharmaceutical production, where high efficiency and selectivity are paramount.
The synthesis of 2-Methyl-4-(tributylstannyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern organometallic chemistry. The key steps include the preparation of intermediates such as 2-methylpyridine derivatives and their subsequent functionalization with tributyltin groups. Researchers have reported several methods for this transformation, including nucleophilic substitution reactions and tin-mediated coupling processes. These methods have been refined to ensure high purity and yield, making the compound readily available for various applications.
From an environmental perspective, understanding the fate and behavior of 2-Methyl-4-(tributylstannyl)pyridine is crucial for its safe handling and disposal. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks associated with its use.
In conclusion, 2-Methyl-4-(tributylstannyl)pyridine (CAS No. 134914-97-9) stands as a testament to the ingenuity of modern organometallic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovation across multiple disciplines. As researchers delve deeper into its properties and potential uses, this compound is poised to play an even more significant role in shaping the future of chemical synthesis and catalysis.
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